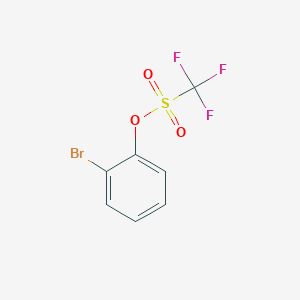

2-Bromophenyl trifluoromethanesulfonate

Description

Significance in Modern Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgresearchgate.net In this context, 2-bromophenyl trifluoromethanesulfonate (B1224126) serves as a powerful tool. Its presence in a synthetic plan allows for the strategic disconnection of two different carbon-carbon or carbon-heteroatom bonds originating from the same aromatic ring.

The differential reactivity of the C-Br and C-OTf bonds is key to its utility. Typically, in palladium-catalyzed reactions, the C-OTf bond is more reactive than the C-Br bond under certain conditions, while this selectivity can be reversed with different catalysts, ligands, or reaction parameters. rsc.orgresearchgate.net This tunable reactivity allows chemists to perform sequential cross-coupling reactions. For instance, a synthetic plan might involve a Sonogashira coupling at the triflate position first, followed by a Suzuki coupling at the bromide position. This stepwise approach simplifies the construction of highly substituted aromatic compounds that would be challenging to assemble otherwise. The compound is also a precursor for generating benzyne (B1209423) under mild conditions, a highly reactive intermediate that enables the formation of substituted aromatic compounds through various cycloaddition and insertion reactions. chemicalbook.com

Overview of Aryl Triflate Chemistry in Advanced Organic Synthesis

Aryl triflates are esters of trifluoromethanesulfonic acid and phenols. ontosight.airesearchgate.net The triflate group (CF₃SO₃⁻) is one of the best leaving groups known in organic chemistry due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting anion. This property makes aryl triflates highly reactive electrophiles, particularly in transition-metal-catalyzed cross-coupling reactions. acs.orgrsc.orgrsc.org

The development of aryl triflate chemistry has been pivotal in expanding the scope of reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. wikipedia.orgwikipedia.orgorganic-chemistry.orgwikipedia.org They serve as effective substitutes for aryl halides (iodides, bromides, chlorides), often exhibiting higher reactivity and allowing reactions to proceed under milder conditions. wikipedia.org This is particularly advantageous when dealing with sensitive functional groups within a molecule. The ability to easily synthesize aryl triflates from widely available phenols further enhances their utility in synthetic organic chemistry. acs.orgorganic-chemistry.org Their role as precursors for generating reactive intermediates like aryl radicals further broadens their applications in modern synthetic methodologies. rsc.org

Properties

IUPAC Name |

(2-bromophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O3S/c8-5-3-1-2-4-6(5)14-15(12,13)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVGDMVHUBPFGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129112-25-0 | |

| Record name | 2-Bromophenyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromophenyl Trifluoromethanesulfonate

Classical Preparation Routes from 2-Bromophenol (B46759)

The transformation of 2-bromophenol to 2-bromophenyl trifluoromethanesulfonate (B1224126), a process known as triflation, is a cornerstone of its synthesis. This conversion is typically achieved by reacting the phenolic hydroxyl group with a triflating agent.

General Procedures and Optimized Reaction Conditions for Triflation

The classical approach to synthesizing 2-bromophenyl trifluoromethanesulfonate involves the reaction of 2-bromophenol with a triflating agent in the presence of a base. The most common triflating agent for this purpose is trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at reduced temperatures to control the exothermic nature of the reaction. Pyridine or another amine base is commonly used to scavenge the triflic acid byproduct. orgsyn.org

A specific procedure involves treating a solution of 2-bromophenol in a suitable solvent with triflic anhydride and a base. For instance, 2-bromophenol (1.0 mmol) can be reacted at room temperature for 18 hours to yield this compound. rsc.org The reaction's progress can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion. orgsyn.org

Optimization of these conditions often focuses on improving yield and purity while simplifying the workup process. One significant optimization is the use of a biphasic aqueous system. This method avoids the use of amine bases, which can sometimes contaminate the product. In this setup, the phenol (B47542) is dissolved in a mixture of an organic solvent like toluene (B28343) and an aqueous inorganic base, such as sodium hydroxide (B78521) or potassium phosphate. The triflic anhydride is then added slowly to this mixture. This process can lead to a rapid and often quantitative formation of the aryl triflate. organic-chemistry.org

| Triflation Method | Trifling Agent | Base | Solvent | Temperature | Typical Yield | Reference |

| Standard Anhydrous | Triflic Anhydride | Pyridine | Dichloromethane | -10 °C to RT | Good to High | orgsyn.org |

| Biphasic Aqueous | Triflic Anhydride | NaOH or K₃PO₄ | Toluene/Water | Room Temperature | High to Quantitative | organic-chemistry.org |

| Specific Example | - | - | - | Room Temperature | 97% (by ¹⁹F NMR) | rsc.org |

Solvent System Considerations and Reagent Stoichiometry

The choice of solvent and the stoichiometry of the reagents are critical for the successful synthesis of this compound. In classical anhydrous methods, aprotic solvents like dichloromethane or diethyl ether are preferred to prevent the hydrolysis of the highly reactive triflic anhydride. orgsyn.org However, research has shown that the synthesis of aryl triflates can be relatively insensitive to the choice of solvent, with successful reactions reported in a variety of common organic solvents. chemrxiv.org

For biphasic systems, a water-immiscible organic solvent such as toluene is used in conjunction with an aqueous solution of the base. This approach facilitates an easy separation of the organic product-containing layer from the aqueous layer containing the base and byproducts. organic-chemistry.org

Regarding stoichiometry, a slight excess of the triflating agent (e.g., 1.05 to 1.1 equivalents) is often used to ensure complete conversion of the phenol. orgsyn.org The amount of base is typically stoichiometric or in slight excess (e.g., 1.1 to 1.5 equivalents) to neutralize the generated triflic acid. orgsyn.orgchemrxiv.org In biphasic systems, an aqueous solution of the base is used, with the concentration and volume adjusted to maintain the desired pH and facilitate the reaction. organic-chemistry.org

| Parameter | Anhydrous Conditions | Biphasic Aqueous Conditions |

| Solvent | Dichloromethane, Diethyl Ether | Toluene and Water |

| Base | Pyridine, Triethylamine | Sodium Hydroxide, Potassium Phosphate |

| Triflic Anhydride | ~1.1 equivalents | ~1.1 equivalents |

| Base | ~1.1 - 1.5 equivalents | Sufficient aqueous base |

Advanced Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and sustainable methods for the preparation of this compound.

Innovations in Synthesis Efficiency and Selectivity

To enhance the efficiency of triflation, microwave-assisted synthesis has emerged as a powerful tool. Using a triflating agent like N-phenyltriflimide, the reaction time can be dramatically reduced to as little as six minutes with controlled microwave heating, offering a significant advantage for high-throughput chemistry applications. acs.orgfigshare.com

Another significant innovation is the use of trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F) gas, generated ex situ in a two-chamber reactor. This method has been shown to be highly effective for the triflation of sterically hindered phenols like 2-bromophenol. chemrxiv.orgnih.gov This technique often provides higher yields and selectivity compared to traditional methods using triflic anhydride, and in many cases, the product is sufficiently pure after a simple extractive work-up, obviating the need for column chromatography. chemrxiv.orgnih.gov

Flow chemistry also presents an advanced strategy for the synthesis of related compounds, offering benefits such as improved safety, scalability, and precise control over reaction parameters. acs.org While not yet specifically detailed for this compound, the application of flow synthesis to aryl triflates is a promising area of research.

Integration of Sustainable Chemistry Principles

The principles of sustainable or "green" chemistry are increasingly being integrated into the synthesis of aryl triflates. The use of biphasic aqueous conditions, as mentioned earlier, is a prime example, as it can eliminate the need for potentially problematic organic amine bases and simplifies product isolation. organic-chemistry.org

Furthermore, the search for more environmentally benign reagents and catalysts is ongoing. While not directly applied to this compound synthesis in the provided context, the use of rare-earth metal triflates as recyclable Lewis acid catalysts in other organic transformations points towards a broader trend in sustainable chemistry that may influence future synthetic routes. researchgate.net

Analytical Strategies for Synthetic Validation and Purity Assessment

A comprehensive suite of analytical techniques is employed to confirm the successful synthesis of this compound and to assess its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule, confirming the presence of the bromophenyl and triflate moieties. orgsyn.org For triflated compounds, ¹⁹F NMR is particularly valuable for confirming the presence of the trifluoromethyl group and can also be used for quantitative analysis to determine reaction yield. rsc.orgspectrabase.com

Chromatographic techniques are essential for both monitoring the progress of the reaction and for determining the purity of the final product. Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring of the reaction's progress. orgsyn.org For quantitative purity analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice. A commercial supplier, for instance, specifies the purity of this compound as >98.0% (GC). tcichemicals.com

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. Coupled with GC (GC-MS), it provides a powerful tool for both separation and identification of the product and any potential impurities. acs.org

Finally, purification of the synthesized this compound is often achieved by column chromatography on silica (B1680970) gel, with the appropriate eluent system determined by TLC analysis. rsc.org

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR | Structural confirmation of the aromatic ring and overall molecular framework. |

| ¹⁹F NMR | Confirmation of the triflate group and quantitative yield determination. rsc.orgspectrabase.com |

| Gas Chromatography (GC) | Purity assessment and separation of volatile components. tcichemicals.com |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment for less volatile compounds. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and determination of appropriate conditions for column chromatography. orgsyn.org |

| Column Chromatography | Purification of the final product. rsc.org |

Fundamental Reactivity and Mechanistic Aspects of 2 Bromophenyl Trifluoromethanesulfonate

The Triflate Moiety as a Superior Leaving Group

The trifluoromethanesulfonate (B1224126) (triflate or OTf) group is widely recognized as one of the most effective leaving groups in organic chemistry. Its exceptional ability to depart from a carbon center is a direct consequence of the remarkable stability of the resulting trifluoromethanesulfonate anion.

The high stability of the trifluoromethanesulfonate anion (CF₃SO₃⁻) is attributed to a combination of potent resonance and inductive effects. The negative charge is delocalized across the three oxygen atoms and the sulfur atom through resonance, effectively distributing the charge and lowering the energy of the anion. acs.org This delocalization is significantly enhanced by the strong inductive electron-withdrawing effect of the trifluoromethyl (CF₃) group. The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn withdraws electron density from the sulfonate group, further stabilizing the negative charge. nih.govchemistrysteps.comslideshare.netyoutube.com

The combination of these stabilizing factors results in triflic acid (CF₃SO₃H) being a superacid, with a pKa significantly lower than that of strong acids like hydrochloric and sulfuric acid. nih.gov Consequently, its conjugate base, the triflate anion, is exceptionally weak and stable, making it an excellent leaving group.

Table 1: Factors Contributing to the Stability of the Trifluoromethanesulfonate Anion

| Stabilizing Factor | Description |

| Resonance | The negative charge is delocalized over three oxygen atoms and the sulfur atom, spreading the charge and increasing stability. acs.org |

| Inductive Effect | The highly electronegative trifluoromethyl group strongly withdraws electron density from the sulfonate core, further stabilizing the negative charge. nih.govchemistrysteps.com |

| Weak Basicity | As the conjugate base of a superacid, the triflate anion is a very weak base, indicating its high stability. nih.gov |

In the context of palladium-catalyzed cross-coupling reactions, the reactivity of aryl electrophiles is critically dependent on the nature of the leaving group. The general order of reactivity for aryl halides is Ar-I > Ar-Br > Ar-Cl. unistra.fr Aryl triflates are generally considered to be as reactive as aryl iodides, and significantly more reactive than aryl bromides and chlorides in many palladium-catalyzed processes. unistra.frresearchgate.net

This high reactivity of aryl triflates is directly linked to the superior leaving group ability of the triflate anion compared to halide ions. The C-OTf bond is more polarized and weaker than the C-Br bond, facilitating its cleavage during the oxidative addition step of the catalytic cycle. However, the relative reactivity can be influenced by the specific ligands on the palladium center and the reaction conditions. For instance, in some palladium-catalyzed couplings, aryl triflates have shown higher reactivity than aryl bromides, while in others, their reactivity is comparable. researchgate.netnih.gov In certain cases, electron-deficient aryl chlorides and triflates have been found to be superior coupling partners compared to their bromide and iodide counterparts. nih.govmit.edu

Table 2: General Reactivity Comparison of Aryl Leaving Groups in Palladium-Catalyzed Cross-Coupling

| Leaving Group | General Reactivity Trend |

| -I | Highest |

| -OTf | High, often comparable to -I unistra.fr |

| -Br | Moderate |

| -Cl | Lowest |

Oxidative Addition Pathways in Transition-Metal Catalysis Involving Aryl Triflates

The oxidative addition of an aryl electrophile to a low-valent transition metal complex, typically Pd(0), is a crucial step in many cross-coupling catalytic cycles. For aryl triflates, this process involves the cleavage of the C-OTf bond and the formation of an arylpalladium(II) complex.

Kinetic studies on the oxidative addition of phenyl triflate to Pd(BINAP)₂ have revealed that the reaction mechanism can be complex. berkeley.eduacs.org At low concentrations of the aryl triflate, the reaction is first-order in the aryl triflate and inverse first-order in the added BINAP ligand, suggesting that the active catalytic species is a monoligated palladium complex formed by ligand dissociation. berkeley.eduacs.org At higher concentrations of the aryl triflate, the reaction becomes zero-order in the electrophile, with the rate being determined solely by the rate of BINAP dissociation from the palladium center. berkeley.eduacs.org

Computational studies have indicated that the oxidative addition of aryl triflates to Pd(0) complexes typically proceeds through a nucleophilic displacement (SₙAr-like) mechanism. chemrxiv.org This pathway involves a highly polar transition state and is generally favored for aryl triflates regardless of the catalyst structure, due to the stability of the departing triflate anion. chemrxiv.orgchemrxiv.org This is in contrast to many aryl halides, which can react via a concerted, three-centered transition state. chemrxiv.org The free energy of activation (ΔG‡) for the oxidative addition of aryl triflates is influenced by both steric and electronic factors of the aryl group and the ligands on the palladium center. rsc.org

The choice of ligand on the palladium catalyst plays a pivotal role in determining the rate and selectivity of the oxidative addition of aryl triflates. Bulky and electron-rich phosphine (B1218219) ligands are known to promote the oxidative addition step. The steric bulk of the ligand can favor the formation of the catalytically active monoligated Pd(L) species, which is often key for the oxidative addition of less reactive electrophiles. rsc.org

In substrates containing both a triflate and a halide, such as 2-bromophenyl trifluoromethanesulfonate, the ligand can influence the chemoselectivity of the oxidative addition. For instance, with chloroaryl triflates, ligands like PPh₃ and certain Buchwald-type biphenyl (B1667301) ligands tend to favor oxidative addition at the C-OTf bond. nih.gov In contrast, other ligands, such as the CataCXium series, show a preference for reaction at the C-Cl bond. nih.gov The electronic and steric properties of the phosphine ligand's -PR₂ group, in conjunction with substituents on the aryl ring, are key determinants of this selectivity. nih.gov Bidentate ligands with specific bite angles can also influence the preferred mechanistic pathway and, consequently, the selectivity. chemrxiv.org For bromoaryl triflates, bulky monodentate ligands like P(tBu)₃ can lead to preferential reaction at the C-Br bond, while smaller ligands such as PPh₃ may favor reaction at the C-OTf bond. chemrxiv.org

Electrophilic Behavior of the 2-Bromophenyl Moiety and Activation Modes

The electrophilic character of the 2-bromophenyl group in this compound is influenced by the electron-withdrawing nature of both the bromine atom and the triflate group. An electrophile is a species that accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.com In the context of this molecule, the carbon atoms of the benzene (B151609) ring, particularly those bonded to the leaving groups, are the primary electrophilic centers.

The bromine atom, being more electronegative than carbon, withdraws electron density from the aromatic ring through an inductive effect. chemistrystudent.com This effect makes the ipso-carbon (the carbon attached to the bromine) and, to a lesser extent, the ortho and para positions, more electron-deficient and thus more susceptible to nucleophilic attack.

In catalytic reactions, the activation of the 2-bromophenyl moiety can proceed via two main pathways: oxidative addition at the C-Br bond or oxidative addition at the C-OTf bond. The preferred pathway is a delicate balance of factors including the catalyst system (metal and ligands), reaction conditions, and the inherent reactivity of the two leaving groups. As discussed, the triflate group is generally a better leaving group than bromide. However, the specific electronic and steric environment of the palladium catalyst can be tuned to selectively activate the C-Br bond over the C-OTf bond, or vice versa. This selective activation is a powerful tool in synthetic chemistry, allowing for the stepwise functionalization of the molecule. For instance, a catalyst system that favors oxidative addition to the C-Br bond would allow for a cross-coupling reaction at that position, leaving the triflate group intact for a subsequent transformation.

Activation by Lewis Acids in Catalytic Cycles

The trifluoromethanesulfonate (triflate) group is an exceptionally potent leaving group due to the strong electron-withdrawing nature of the trifluoromethyl moiety, which stabilizes the resulting triflate anion. This inherent reactivity can be further enhanced through activation by Lewis acids in catalytic cycles. Lewis acids, being electron-pair acceptors, can coordinate to the lone pairs of the oxygen atoms on the sulfonate group.

This coordination polarizes the C-OTf bond, increasing the electrophilicity of the attached aromatic carbon and making the triflate group an even more facile nucleofuge. In catalytic processes, a Lewis acid can reversibly bind to the triflate group, activating the substrate for a subsequent reaction and then being regenerated later in the cycle. Metal triflates, such as scandium triflate (Sc(OTf)₃), are themselves powerful Lewis acid catalysts known for their high activity in various organic transformations, including acylation reactions. nih.gov The catalytic activity of such Lewis acids can be dramatically increased by the presence of salts containing non-coordinating anions, which can facilitate an in-situ anion exchange that makes the Lewis acid center more electrophilic and, therefore, a more effective activator. lookchem.com

Table 1: Role of Lewis Acid in the Activation of the Triflate Group

| Step | Description | Mechanism |

|---|---|---|

| 1. Coordination | A Lewis acid (LA) reversibly coordinates to one of the oxygen atoms of the triflate group. | The electron-deficient Lewis acid interacts with the electron-rich oxygen atom. |

| 2. Bond Weakening | The coordination withdraws electron density from the C-OTf bond, weakening it significantly. | This polarization enhances the leaving group ability of the triflate. |

| 3. Nucleophilic Attack | The activated substrate is now more susceptible to attack by a nucleophile or to oxidative addition by a metal center. | The reaction proceeds at the activated carbon center, displacing the [LA-OTf] complex. |

| 4. Catalyst Regeneration | The Lewis acid is released from the triflate anion, allowing it to re-enter the catalytic cycle. | The free Lewis acid is available to activate another substrate molecule. |

Generation of Reactive Intermediates from this compound

The dual functionality of this compound allows for the selective generation of different types of reactive intermediates depending on the reaction conditions. The cleavage of either the C-Br or the C-OTf bond is a key step in many synthetic methodologies, particularly in transition-metal-catalyzed cross-coupling reactions.

Intermediates from C-OTf Bond Cleavage: The C-OTf bond is highly polarized, and its cleavage can generate highly reactive species. In the context of palladium-catalyzed cross-coupling, oxidative addition of the C-OTf bond to a Pd(0) complex forms an arylpalladium(II) triflate intermediate. This species is a key intermediate in Suzuki, Heck, and other similar coupling reactions. The triflate anion itself is exceptionally stable, which facilitates the formation of these intermediates. nih.gov

Intermediates from C-Br Bond Cleavage: The C-Br bond is also a common site for reactivity in cross-coupling catalysis. Oxidative addition of the C-Br bond to a low-valent transition metal center, such as Pd(0) or Ni(0), results in the formation of an arylpalladium(II) bromide or a related organometallic intermediate. This is a foundational step for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.

The choice of which intermediate is formed is a question of chemoselectivity, dictated by the catalyst, ligands, and reaction conditions.

Table 2: Primary Reactive Intermediates from this compound

| Bond Cleaved | Reaction Type | Generated Intermediate | Subsequent Reactivity |

|---|---|---|---|

| C-OTf | Oxidative Addition (e.g., Pd(0)) | Arylpalladium(II) Triflate | Transmetalation, Reductive Elimination |

| C-Br | Oxidative Addition (e.g., Pd(0)) | Arylpalladium(II) Bromide | Transmetalation, Reductive Elimination |

| C-OTf | Nucleophilic Aromatic Substitution | Aryl Cation (or equivalent) | Trapping by Nucleophile |

Chemoselectivity in Bifunctional Aryl Trifluoromethanesulfonate Substrates

Chemoselectivity is a cornerstone of modern organic synthesis, enabling the targeted modification of one functional group in the presence of others. In substrates like this compound, the primary challenge and opportunity lie in selectively activating either the C-Br bond or the C-OTf bond.

Competitive Activation of Carbon-Bromine Versus Carbon-Trifluoromethanesulfonate Bonds

The competition between the C-Br and C-OTf bonds is a nuanced issue that depends heavily on the reaction mechanism. In transition-metal-catalyzed cross-coupling reactions, the relative rates of oxidative addition are often the selectivity-determining step. The general trend for the rate of oxidative addition of aryl halides to Pd(0) is Ar-I > Ar-Br > Ar-Cl. The reactivity of aryl triflates in this step is more complex and highly dependent on the specific catalytic system. While the C-Br bond might be expected to be more reactive towards oxidative addition than the C-OTf bond in many systems, this outcome is not universal.

Studies on analogous chloroaryl triflates have demonstrated that under certain conditions, the C-OTf bond can be cleaved with near-perfect selectivity over the C-Cl bond. nsf.gov For instance, using a ligand-free palladium chloride catalyst with potassium fluoride (B91410) as the base in acetonitrile (B52724), the Suzuki cross-coupling of chloroaryl triflates proceeds exclusively at the triflate position. nsf.gov This counterintuitive selectivity suggests that factors beyond simple bond dissociation energies, such as the specific interactions between the substrate, the catalyst, and the salts present in the reaction mixture, play a decisive role. This provides a strong precedent for achieving high selectivity in the activation of the C-OTf bond over the C-Br bond in this compound under carefully chosen conditions.

Influence of Catalytic Systems and Reaction Parameters on Site Selectivity

The ability to control which bond reacts is critically dependent on the fine-tuning of the catalytic system and various reaction parameters. Research on related bifunctional substrates provides a clear framework for understanding how to achieve site selectivity.

Catalytic System: The choice of the metal (e.g., palladium, nickel, copper) and its associated ligands is paramount. As demonstrated with chloroaryl triflates, a ligand-free PdCl₂ system can exhibit a strong preference for C-OTf activation. nsf.gov The absence of strongly binding phosphine or N-heterocyclic carbene (NHC) ligands can alter the electronic properties and steric environment of the metal center, thereby reversing the "standard" reactivity patterns.

Base: The base used in cross-coupling reactions is not merely a stoichiometric reagent for the transmetalation step but can significantly influence selectivity. In the ligand-free Suzuki coupling of chloroaryl triflates, potassium fluoride (KF) was found to promote a faster reaction rate and maintain high selectivity for the C-OTf site compared to other inorganic or organic bases. nsf.gov

Solvent: The reaction solvent can have a profound effect. For the selective cross-coupling at the triflate position, polar aprotic solvents like acetonitrile have proven effective. In contrast, reactions in less polar solvents like tetrahydrofuran (B95107) (THF) can be sluggish or non-reactive, indicating that the solvent plays a role in stabilizing key intermediates or dissolving essential salts. nsf.gov

Additives: In cases where solubility is a limiting factor, additives can rescue reactivity. For example, the addition of a crown ether can enhance the solubility and efficacy of a base like KF in a nonpolar solvent, thereby enabling the reaction to proceed. nsf.gov

Table 3: Influence of Reaction Parameters on Site Selectivity in Suzuki Coupling of a Model Chloroaryl Triflate This interactive table summarizes data from a study on a chloroaryl triflate, which serves as a strong model for the behavior of this compound.

| Catalyst | Base | Solvent | Additive | Predominant Product from Cleavage | Reference |

|---|---|---|---|---|---|

| PdCl₂ | KF | Acetonitrile | None | C-OTf (>99% selectivity) | nsf.gov |

| PdCl₂ | K₃PO₄ | Acetonitrile | None | C-OTf (>99% selectivity) | nsf.gov |

| PdCl₂ | KF | THF | None | No Reaction | nsf.gov |

| PdCl₂ | KF | THF | 18-crown-6 | C-OTf (reactivity restored) | nsf.gov |

This detailed control over reaction parameters allows chemists to selectively functionalize either the C-Br or the C-OTf bond of this compound, unlocking its full potential as a versatile building block in organic synthesis.

Strategic Applications of 2 Bromophenyl Trifluoromethanesulfonate in Complex Molecule Synthesis

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The presence of two distinct leaving groups on 2-bromophenyl trifluoromethanesulfonate (B1224126), the C-Br bond and the C-OTf bond, allows for its participation in a wide array of palladium-catalyzed cross-coupling reactions. The ability to selectively activate one site over the other is crucial for its utility in stepwise synthetic sequences.

Suzuki-Miyaura Coupling Protocols Utilizing 2-Bromophenyl Trifluoromethanesulfonate

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a powerful tool for C-C bond formation. In substrates like bromophenyl triflates, a key consideration is the chemoselectivity of the palladium catalyst's oxidative addition into either the carbon-bromine (C-Br) or the carbon-triflate (C-OTf) bond.

Generally, in the Suzuki-Miyaura coupling of bromoaryl triflates, the reaction tends to favor cleavage of the C-Br bond. researchgate.net This preference is often independent of the specific phosphine (B1218219) ligand used in the catalytic system. researchgate.net This inherent selectivity allows for the initial coupling reaction to occur at the bromine-substituted position, leaving the triflate group intact for subsequent transformations.

However, reaction conditions can be tuned to favor triflate selectivity. For instance, under "ligand-free" conditions, using a palladium salt like PdCl2 in a polar solvent such as acetonitrile (B52724), Suzuki couplings can proceed with high selectivity for the C-OTf bond. nsf.gov This switch in selectivity provides a complementary strategy, enabling synthetic chemists to choose which position of the this compound scaffold reacts first, based on the chosen catalytic system. This "Suzuki-Miyaura anomaly," where the selectivity pattern can differ from other cross-coupling reactions, highlights the nuanced interplay of catalyst, substrate, and reaction conditions. rsc.org

Stille Coupling Methodologies with Bromophenyl Trifluoromethanesulfonates

The Stille coupling involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.org For bromophenyl trifluoromethanesulfonates, the chemoselectivity of this reaction is highly dependent on the reaction conditions, allowing for tunable reactivity at either the C-Br or C-OTf bond. nih.gov

Studies on the isomeric bromophenyl triflates, including the 2-bromo isomer, have shown that highly selective C-Br bond coupling can be achieved. nih.gov For example, using a catalyst like bis(triphenylphosphine)palladium (B8599230) dichloride in a solvent such as 1,4-dioxane (B91453) at reflux generally leads to the product derived from oxidative addition to the C-Br bond. nih.govnih.gov

| Isomer | Conditions for C-Br Selectivity | Conditions for C-OTf Selectivity | Typical Catalyst |

|---|---|---|---|

| This compound | 1,4-Dioxane, reflux | DMF, LiCl, 24 °C | PdCl₂(PPh₃)₂ |

| 3-Bromophenyl trifluoromethanesulfonate | 1,4-Dioxane, reflux | DMF, LiCl, 24 °C | PdCl₂(PPh₃)₂ |

| 4-Bromophenyl trifluoromethanesulfonate | 1,4-Dioxane, reflux | DMF, LiCl, 24 °C | PdCl₂(PPh₃)₂ |

Other Palladium-Catalyzed Coupling Transformations (e.g., Heck, Sonogashira, Decarboxylative Coupling)

Beyond the Suzuki and Stille reactions, the dual reactivity of this compound extends to other significant palladium-catalyzed transformations.

Heck Reaction : The Heck reaction couples aryl halides or triflates with alkenes. wikipedia.orgorganic-chemistry.org The general reactivity trend for the oxidative addition step in palladium catalysis is C-I > C-OTf > C-Br > C-Cl. This suggests that for a substrate like this compound, the Heck reaction could potentially be directed towards the C-OTf bond over the C-Br bond, although this selectivity can be influenced by the specific catalyst and reaction conditions. researchgate.net

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl halide or triflate, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reactivity of the electrophile follows a similar trend to the Heck reaction, where aryl triflates can be effective coupling partners. wikipedia.orglibretexts.org This allows for the introduction of an alkynyl group, a valuable functional handle for further synthetic manipulations, potentially at the triflate position of this compound.

Decarboxylative Coupling : This emerging class of reactions uses carboxylic acids as coupling partners, which lose carbon dioxide in the process. wikipedia.org Protocols have been developed for the decarboxylative coupling of aromatic carboxylic acids with aryl triflates. researchgate.netruhr-uni-bochum.de A catalyst system generated from Cu₂O, 1,10-phenanthroline, PdI₂, and Tol-BINAP has been shown to be effective for this transformation, which is broadly applicable to various aromatic carboxylic acid salts. researchgate.net This method could be applied to this compound to form biaryl structures via reaction at the C-OTf bond.

Cross-Electrophile Coupling Strategies Involving Aryl Trifluoromethanesulfonates

Cross-electrophile coupling is a modern synthetic strategy that joins two different electrophiles under reductive conditions, avoiding the pre-formation of organometallic reagents. Aryl triflates are valuable substrates in this type of transformation.

A significant challenge in this area is achieving selectivity when coupling two electrophiles with different reactivities, such as a less reactive aryl chloride and a more reactive aryl triflate. A multimetallic strategy, often employing both nickel and palladium catalysts, has been developed to address this. organic-chemistry.orgacs.orgacs.org In these systems, the nickel catalyst preferentially activates the more inert electrophile (e.g., aryl chloride or bromide), while the palladium catalyst activates the more reactive aryl triflate. The addition of additives like lithium chloride (LiCl) can be crucial for an efficient reaction, as it can accelerate the reduction of the Ni(II) intermediate to the active Ni(0) state. organic-chemistry.orgacs.org This dual catalytic system allows for the selective cross-coupling of two different aryl electrophiles, a reaction that could be applied to couple this compound (acting as the triflate partner) with other aryl halides.

Role in Aryne Chemistry and Related Cycloaddition Reactions

Aryl triflates, particularly those with a substituent at the ortho position, are key precursors for the generation of benzynes (arynes). These highly reactive intermediates are not isolated but are trapped in situ by various reagents, most notably in cycloaddition reactions, to rapidly build molecular complexity.

Generation of Benzyne (B1209423) Intermediates from Related Silylated Aryl Triflates and Bromophenyl Precursors

The most common and mild method for generating benzynes involves the fluoride-induced 1,2-elimination from 2-(trimethylsilyl)aryl trifluoromethanesulfonates. nih.govdigitellinc.com In this process, a fluoride (B91410) source (e.g., CsF, TBAF) attacks the silicon atom, triggering the elimination of the adjacent triflate group to form the strained benzyne triple bond. nih.gov While this compound itself is not a direct precursor via this method, it can be readily converted into one. A silylation reaction at the position ortho to the triflate group would yield the necessary 2-(trimethylsilyl)aryl triflate precursor.

Once generated, the benzyne intermediate is a powerful dienophile and can participate in a range of cycloaddition reactions. nih.gov A classic example is the [4+2] cycloaddition (Diels-Alder reaction) with dienes like furan (B31954) or conjugated enynes to construct complex polycyclic aromatic systems. nih.gov These reactions often proceed under mild conditions, for example at room temperature, when using the silylated aryl triflate precursors. nih.gov

Alternative precursors for benzyne generation that are structurally related to this compound have also been developed. For instance, 2-bromophenylboronic esters can serve as benzyne precursors in transition-metal-catalyzed reactions. acs.orgacs.org In this approach, the palladium catalyst itself can initiate the formation of the benzyne intermediate, which then participates in subsequent C-C bond-forming reactions like cyclotrimerization to form triphenylenes. acs.orgacs.org This highlights the versatility of the ortho-bromoaryl scaffold in accessing aryne chemistry through different activation pathways.

Synthetic Utility in Annulation and Cyclization Reactions

Annulation and cyclization reactions are fundamental processes for constructing cyclic frameworks, which are ubiquitous in pharmaceuticals and natural products. This compound serves as an excellent precursor for such transformations, particularly in palladium-catalyzed intramolecular couplings to form heterocyclic scaffolds like dibenzofurans. nih.govorganic-chemistry.org

In a typical approach, the triflate group of this compound can be displaced by a nucleophile, such as a phenol (B47542), in a C-O cross-coupling reaction. The resulting diaryl ether intermediate, which still contains the bromo-substituent, is then primed for an intramolecular C-C bond formation. This subsequent step is often a palladium-catalyzed direct arylation or Suzuki-type coupling that proceeds to form the fused ring system. organic-chemistry.org For instance, the reaction of o-iodophenols with silylaryl triflates, a strategy analogous to using this compound, yields O-arylated products that can be cyclized using a palladium catalyst to afford dibenzofurans in good to excellent yields. organic-chemistry.org This two-step sequence, often performed in a one-pot fashion, highlights the utility of having two leaving groups with different reactivities on the same aromatic ring to facilitate the construction of complex heterocyclic systems. nih.gov

Catalytic annulation reactions, in general, are a cornerstone of synthetic chemistry for building complex cyclic molecules with high atom economy. mdpi.com The use of precursors like this compound in these reactions allows for the creation of intricate molecular frameworks through precisely controlled ring-forming steps.

Transformations to Other Halogenated Aromatic Derivatives

The conversion of the triflate group into other halogens provides a powerful tool for modulating reactivity and accessing a wider range of synthetic intermediates. Palladium-catalyzed halide exchange reactions have been developed as a robust method for this purpose. mit.edu

Palladium-Catalyzed Halide Exchange Reactions from Aryl Trifluoromethanesulfonates

Aryl triflates, often considered "pseudo-halides," exhibit reactivity comparable to aryl bromides in many cross-coupling reactions. However, their transformation into aryl halides is a valuable synthetic operation. A significant development in this area is the palladium-catalyzed conversion of aryl and vinyl triflates into the corresponding bromides and chlorides. mit.edu This transformation is effectively achieved using palladium catalysts supported by sterically hindered dialkylbiaryl monophosphine ligands. The reaction proceeds in good to excellent yields for a variety of aryl, heteroaryl, and vinyl triflates, demonstrating broad substrate scope. mit.edu The process is tolerant of various functional groups, including aromatic amines, allowing for the synthesis of polyhalogenated products. mit.edu This method provides a direct route to convert a readily accessible phenolic hydroxyl group (via triflation) into a halogen, which can then be used in subsequent transformations where a triflate may not be suitable. mit.edu

Selective Conversion of this compound to Other Halogenated Aryl Compounds

The presence of both a bromo and a triflate group on this compound introduces a challenge of chemoselectivity in halide exchange reactions. The goal is typically to selectively replace the triflate group while leaving the bromide intact. Utilizing the palladium-catalyzed methodologies described above, it is possible to convert the C-OTf bond to a C-Cl or another C-Br bond. mit.edu

For example, applying the conditions developed for general aryl triflate bromination—a palladium source, a suitable phosphine ligand, and a bromide source like tetrabutylammonium (B224687) bromide (Bu4NBr)—would be expected to transform this compound into 1,2-dibromobenzene. mit.edu Similarly, using a chloride source would yield 1-bromo-2-chlorobenzene. The success of this selective conversion hinges on the catalytic system's ability to activate the C-OTf bond preferentially over the C-Br bond. Given that the relative reactivity of aryl electrophiles in palladium-catalyzed oxidative addition often follows the trend I > OTf > Br >> Cl, careful selection of catalysts and conditions is crucial to achieve the desired transformation without affecting the existing bromide. wikipedia.org Nickel-catalyzed methods have also emerged for the halogen exchange of aryl triflates, further expanding the synthetic toolkit for these selective transformations. researchgate.net

Contributions to Complex Organic Scaffold Construction

The true synthetic power of this compound is realized in multi-step syntheses where its dual reactivity is exploited to build complex organic scaffolds with precise control over stereochemistry and regiochemistry.

Application in Multi-Step Stereoselective and Regioselective Syntheses

The distinct reactivities of the C-Br and C-OTf bonds allow for their sequential and regioselective functionalization in palladium-catalyzed cross-coupling reactions. This stepwise approach is a cornerstone for the construction of complex, unsymmetrical biaryl compounds and other elaborate structures. nih.govresearchgate.net

For instance, a Sonogashira coupling can be performed selectively at the C-Br bond, leaving the triflate group untouched for a subsequent reaction. wikipedia.orgresearchgate.net The resulting 2-(alkynyl)phenyl trifluoromethanesulfonate is a versatile intermediate. This can be followed by a Suzuki coupling at the C-OTf position to introduce a different aryl group. This one-pot, two-step regioselective sequence provides a powerful method for assembling complex molecular frameworks from a simple starting material. organic-chemistry.orgresearchgate.net The choice of catalyst, ligand, and reaction conditions dictates which site reacts, a phenomenon that has been extensively studied, particularly in Suzuki couplings where ligand choice can invert the typical selectivity. researchgate.netnsf.govnih.gov

An example of a regioselective synthesis is the three-component reaction to form 3-trifluoromethylpyrazoles, which demonstrates how building blocks can be coupled with high regioselectivity to produce complex heterocyclic products. organic-chemistry.orgresearchgate.net While this example doesn't directly use this compound, it illustrates the principles of regiocontrol that are applied when using this substrate in multi-step syntheses.

Versatility in Functional Group Diversification Strategies

The ability to selectively address the two leaving groups on this compound makes it an ideal platform for functional group diversification. A wide array of palladium-catalyzed cross-coupling reactions can be employed to introduce carbon-carbon and carbon-heteroatom bonds.

Common diversification strategies include:

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling with boronic acids or their derivatives. wikipedia.org In the case of this compound, the selectivity can be tuned. Typically, the C-Br bond is more reactive than the C-OTf bond in Suzuki couplings using strong ancillary ligands. researchgate.net However, under "ligand-free" conditions, palladium salts can show a remarkable preference for C-OTf cleavage, providing a complementary method for selective functionalization. nsf.govnih.govbohrium.com

Sonogashira Coupling: This reaction introduces alkyne moieties, which are valuable functional handles for further transformations. wikipedia.orgresearchgate.netnih.gov The general reactivity trend for sp2 carbons in Sonogashira reactions is I > OTf > Br > Cl, suggesting that the triflate group could be more reactive than the bromide under certain conditions. wikipedia.org This allows for selective alkynylation at either position depending on the catalytic system.

Buchwald-Hartwig Amination: This powerful method forms C-N bonds, converting phenols (via their triflates) and aryl halides into arylamines. chemeurope.comorganic-chemistry.orgwikipedia.orglibretexts.org Catalyst systems based on bidentate phosphine ligands like BINAP and DPPF have proven effective for the amination of aryl triflates. wikipedia.orgberkeley.edu This allows for the selective introduction of an amino group at either the bromo or the triflate position of this compound.

The following table summarizes the selective functionalization of this compound via common cross-coupling reactions.

| Reaction Type | Reactive Site | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br | Pd Catalyst, Phosphine Ligand, Base, Boronic Acid | 2-(Aryl)phenyl triflate | researchgate.net |

| Suzuki-Miyaura Coupling | C-OTf | Pd Salt (ligand-free), Base, Boronic Acid, DMSO | 2-Bromo-1,1'-biphenyl derivative | nih.gov |

| Sonogashira Coupling | C-OTf or C-Br | Pd Catalyst, Cu(I) co-catalyst, Base, Terminal Alkyne | 2-Bromo(alkynyl)benzene or 2-(Alkynyl)phenyl triflate | wikipedia.orgresearchgate.net |

| Buchwald-Hartwig Amination | C-OTf | Pd(dba)₂, BINAP or DPPF, Base, Amine | N-(2-Bromophenyl)amine derivative | berkeley.edu |

| Halide Exchange | C-OTf | Pd Catalyst, Phosphine Ligand, Halide Source (e.g., Bu₄NBr) | 1,2-Dihalobenzene derivative | mit.edu |

This versatility allows chemists to design complex synthetic routes where different functional groups are introduced in a planned sequence, leveraging the predictable and tunable reactivity of this compound.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For this compound, DFT calculations can illuminate its reactivity by mapping its electron density distribution, molecular orbitals, and electrostatic potential.

DFT studies typically begin with geometry optimization to find the molecule's lowest energy structure. From this optimized geometry, various electronic properties are calculated. Key aspects of analysis include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net For this compound, the MEP would highlight the electrophilic character of the carbon atoms attached to the bromine and triflate groups, indicating likely sites for nucleophilic attack.

| Property | Value |

|---|---|

| HOMO Energy | -7.25 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap | 6.36 eV |

| Dipole Moment | 3.45 D |

DFT calculations are instrumental in tracing the entire pathway of a chemical reaction, from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. rowansci.com A transition state is a first-order saddle point on the potential energy surface, having exactly one imaginary frequency in its vibrational analysis. scm.com This imaginary frequency corresponds to the motion along the reaction coordinate, such as the breaking and forming of bonds. rowansci.com

For this compound, a key area of investigation is its behavior in cross-coupling reactions, where it possesses two distinct leaving groups: bromide and triflate. DFT can be used to model the oxidative addition step of a palladium catalyst to either the C-Br bond or the C-OTf (triflate) bond. By calculating the activation energies (the energy difference between the reactants and the transition state) for both competing pathways, chemists can understand and predict the reaction's selectivity. nih.govnsf.gov These calculations can reveal, for instance, that one pathway has a significantly lower energy barrier, explaining why one product is formed preferentially. researchgate.net

Chemoselectivity—the preferential reaction of one functional group over another—is a critical concept in organic synthesis. nih.gov Computational models, particularly those based on DFT, have become increasingly reliable for predicting the outcome of reactions where multiple pathways are possible. rsc.orgnih.gov In the case of this compound, the molecule presents two reactive sites for cross-coupling reactions.

The prediction of chemoselectivity involves comparing the activation barriers for the competing reaction pathways. For example, in a Suzuki-Miyaura coupling, DFT can be used to model the transition states for the oxidative addition of a palladium(0) complex to the C-Br bond versus the C-OTf bond. The pathway with the lower activation energy will be the kinetically favored one. nsf.gov Factors such as the choice of catalyst, ligands, and solvent can be incorporated into the computational model to simulate experimental conditions and predict how they influence selectivity. nsf.govchemrxiv.org

| Reaction Pathway | Catalyst System | Calculated ΔG‡ (kcal/mol) | Predicted Selectivity |

|---|---|---|---|

| C-Br Cleavage | Pd(PPh₃)₄ | 18.5 | Favored |

| C-OTf Cleavage | Pd(PPh₃)₄ | 24.2 | Disfavored |

| C-Br Cleavage | Pd(dppf)Cl₂ | 20.1 | Disfavored |

| C-OTf Cleavage | Pd(dppf)Cl₂ | 19.8 | Favored |

Quantum Chemical Calculations for Bond Dissociation Energies of Carbon-Bromine and Carbon-Trifluoromethanesulfonate Bonds

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. It is a fundamental measure of bond strength. Quantum chemical methods, including DFT and more sophisticated composite methods like G3 and G4, can calculate BDEs with high accuracy. researchgate.netrsc.org

For this compound, calculating the BDEs of the C-Br and C-OTf bonds is crucial for understanding its thermal stability and reactivity in radical reactions. The calculation involves computing the total electronic energies of the parent molecule and the two radical fragments formed upon bond cleavage. The BDE is the difference between the sum of the energies of the products (radicals) and the energy of the reactant (parent molecule). youtube.com

The relative strengths of the C-Br and C-OTf bonds dictate which is more likely to break under given conditions. Generally, aryl C-Br bonds have BDEs in the range of 300-350 kJ/mol. ucsb.edu The C-O bond in the triflate group is also strong, but its reactivity is often governed by the excellent leaving group ability of the triflate anion in heterolytic cleavage rather than its homolytic BDE. Computational studies allow for a direct comparison of these values within the same electronic environment. researchgate.net

| Bond | Molecule | Typical BDE (kJ/mol) | Calculated BDE (kJ/mol) (Illustrative) |

|---|---|---|---|

| C(sp²)-Br | Bromobenzene | ~335 | 338 |

| C(sp²)-Br | This compound | - | 342 |

| C(sp²)-O | Phenyl trifluoromethanesulfonate | - | 435 |

| C(sp²)-O | This compound | - | 431 |

In Silico Studies of Intramolecular Interactions and Conformational Landscapes

The three-dimensional structure and flexibility of a molecule are key determinants of its physical properties and biological activity. In silico studies allow for the exploration of a molecule's conformational landscape—the collection of all possible spatial arrangements of its atoms. nih.gov For this compound, conformational analysis primarily involves the rotation around the C-O bond of the triflate group.

By performing a potential energy surface (PES) scan, where the dihedral angle between the phenyl ring and the triflate group is systematically varied, computational chemists can identify low-energy, stable conformers. nih.gov The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

These studies also reveal subtle intramolecular interactions that stabilize certain conformations. nih.gov Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can identify and characterize weak non-covalent interactions, such as those between the bromine atom and the oxygen atoms of the sulfonate group. rsc.orgmdpi.com Understanding these interactions is vital for a complete picture of the molecule's structure and behavior. nih.gov

| Conformer | C-C-O-S Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 89.5 | 0.00 | 75.1 |

| 2 | -91.2 | 0.05 | 24.8 |

| 3 (Transition State) | 0.0 | 2.50 | 0.1 |

Conclusion

2-Bromophenyl trifluoromethanesulfonate (B1224126) has established itself as a versatile and powerful reagent in contemporary organic synthesis. Its defining feature is the presence of two distinct reactive sites—a highly labile triflate group and a less reactive bromide—on the same aromatic ring. This structural arrangement, combined with the extensive toolkit of modern palladium-catalyzed cross-coupling reactions, allows for predictable and site-selective functionalization. Its significance in retrosynthetic analysis is clear, as it provides a reliable strategy for the stepwise construction of complex, multi-substituted aromatic systems. From its application in fundamental C-C and C-N bond-forming reactions to its role as a key intermediate in the synthesis of elaborate molecular targets, 2-bromophenyl trifluoromethanesulfonate continues to be an indispensable building block for synthetic chemists.

Emerging Research Frontiers and Prospective Developments in 2 Bromophenyl Trifluoromethanesulfonate Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The triflate group is an excellent leaving group, making it a highly reactive partner in a variety of cross-coupling reactions, often comparable to organohalides. unistra.fr A significant area of research is the development of new catalysts that can selectively activate the C–OTf bond, particularly in the presence of other functional groups or halides, such as the bromide in 2-bromophenyl trifluoromethanesulfonate (B1224126).

Palladium-based catalysts have been pivotal in the amination of aryl triflates, allowing for the conversion of phenols to arylamines. berkeley.edu Early methods using monodentate phosphine (B1218219) ligands were often unsuccessful, leading to cleavage of the triflate group. acs.org The breakthrough came with the use of chelating bis(phosphine) ligands like BINAP and DPPF, which form stable palladium complexes that facilitate the desired C–N bond formation. berkeley.eduacs.org Research has shown that in some cases, the slow addition of the aryl triflate is crucial to prevent side reactions and improve yields. berkeley.edu

Beyond palladium, cobalt-based catalytic systems have emerged as a cost-effective alternative for Suzuki-Miyaura cross-coupling reactions of aryl triflates. acs.org A system comprising cobalt(II) chloride (CoCl₂) and an N-heterocyclic carbene (NHC) ligand precursor (IAd·HBF₄) has proven effective for coupling a wide range of aryl triflates with arylboronic esters. acs.org This system demonstrates good functional group tolerance, although its efficiency can be sensitive to steric hindrance on the aryl triflate. acs.org

A particularly innovative frontier is the use of multimetallic catalysis to achieve selective cross-coupling between two different electrophiles, such as an aryl bromide and an aryl triflate. nih.govresearchgate.net A dual catalytic system using both a nickel and a palladium complex can achieve selective cross-Ullman reactions. researchgate.net In this system, the palladium catalyst preferentially undergoes oxidative addition with the aryl triflate, while the nickel catalyst selectively reacts with the aryl bromide. This orthogonal reactivity enables the direct coupling of two different aryl electrophiles, a transformation that is challenging with a single catalyst. nih.govresearchgate.net Such systems offer a powerful strategy for the modular synthesis of complex biaryl compounds from precursors like 2-bromophenyl trifluoromethanesulfonate.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / BINAP or Tol-BINAP | Amination | First palladium-catalyzed method for converting aryl triflates to anilines; chelating ligands are key. | acs.org |

| Pd(dba)₂ / DPPF | Amination | Effective for converting phenols to arylamines; slow addition of triflate can be necessary. | berkeley.edu |

| CoCl₂ / IAd·HBF₄ | Suzuki-Miyaura Coupling | Cost-effective cobalt catalyst; good functional group tolerance but sensitive to sterics. | acs.org |

| (bpy)Ni and (dppp)Pd Dual System | Cross-Ullman Coupling (Ar-Br + Ar-OTf) | Enables direct coupling of two different aryl electrophiles through orthogonal catalyst reactivity. | nih.govresearchgate.net |

| PdCl₂ (Ligand-Free) | Suzuki-Miyaura Coupling | Achieves high selectivity for C-OTf cleavage over C-Cl cleavage in chloroaryl triflates. | nsf.gov |

Sustainable and Eco-Friendly Synthetic Methodologies for this compound Derivatives

Modern organic synthesis places increasing emphasis on sustainability and the development of environmentally friendly processes. Research in the chemistry of this compound and related compounds is aligning with these principles by exploring greener solvents, alternative energy sources, and more atom-economical reactions.

One major focus is the replacement of volatile and hazardous organic solvents with more benign alternatives. Water, for instance, is being explored as a reaction medium for certain transformations. nih.gov The development of water-soluble catalysts and reagents is crucial for this approach. Additionally, solvent-free reaction conditions are being investigated, which can significantly reduce waste generation. nih.gov

The use of alternative energy sources like microwave irradiation and ultrasound (sonochemistry) represents another key strategy for developing eco-friendly synthetic methods. nih.gov These techniques can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. nih.gov For example, microwave-assisted synthesis has been shown to improve the efficiency of reactions involving sulfonamide derivatives, achieving high yields in minutes rather than hours. nih.gov Similarly, sonochemistry can enhance reaction efficiency and is considered an ecological method. nih.gov

Exploration of Unexplored Reactivity Modes and Transformations

While cross-coupling reactions are the most common transformations involving the triflate group, researchers are actively exploring new reactivity modes for this compound and its analogs. This includes leveraging the triflate as a precursor for different types of chemical bonds and as a trigger for complex molecular rearrangements.

One area of exploration involves cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular architectures. For instance, precursors derived from related (2-bromophenyl)acrylates can undergo acid-mediated cascade cyclizations to rapidly construct complex polycyclic scaffolds like benzofluorenones. acs.org This strategy demonstrates how the substitution pattern on the phenyl ring can be used to direct intricate intramolecular transformations. The versatility of the resulting products can be further demonstrated through various postsynthetic modifications. acs.org

The triflate moiety itself is also a source of diverse reactivity. While it is primarily known as a leaving group in nucleophilic substitution and cross-coupling, its unique electronic properties are being further investigated. For example, trifluoromethyl trifluoromethanesulfonate has been shown to act as a reservoir for the trifluoromethoxy anion, which can then participate in nucleophilic trifluoromethoxylation, carbonylation, or fluorination reactions. sioc-journal.cn This suggests that the triflate group in this compound could potentially be harnessed for transformations beyond simple displacement.

The development of methods for the synthesis of azetidines, an important class of N-heterocycles, has utilized sulfonium (B1226848) triflates as reagents, highlighting the broader utility of triflate-containing compounds in constructing strained ring systems under mild conditions. organic-chemistry.org Such studies inspire the exploration of new intramolecular cyclization strategies starting from appropriately functionalized derivatives of this compound.

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The integration of modern automation and engineering technologies is revolutionizing how chemical research and process development are conducted. Flow chemistry and high-throughput screening (HTS) are two such platforms that are poised to significantly impact the future of this compound chemistry.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govresearchgate.net For reactions involving highly reactive intermediates, hazardous reagents, or significant exotherms, flow chemistry provides a much safer operating environment by minimizing the volume of the reaction mixture at any given time. amt.uk The precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields, cleaner products, and better reproducibility. researchgate.net This technology is particularly well-suited for optimizing the synthesis of this compound derivatives and for scaling up the production of valuable intermediates. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for preparing 2-bromophenyl trifluoromethanesulfonate, and how can purity (>95%) be ensured?

- Methodological Answer : The compound is typically synthesized via esterification of 2-bromophenol with trifluoromethanesulfonic anhydride under anhydrous conditions. Purity (>95%) is verified using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted phenol or sulfonic acid byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use chemical safety goggles, nitrile gloves, and fume hoods to avoid skin/eye contact and inhalation. Gloves must be inspected for integrity and removed using the "no-touch" technique. Contaminated gloves should be disposed of as hazardous waste, followed by thorough handwashing .

Q. How does the bromine substituent influence the reactivity of this triflate in cross-coupling reactions?

- Methodological Answer : The bromine atom at the ortho position enhances electrophilicity, making the triflate a superior leaving group in Suzuki-Miyaura couplings. Comparative studies with non-brominated analogs (e.g., phenyl triflate) show faster reaction kinetics due to the electron-withdrawing effect of bromine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in Pd-catalyzed reactions?

- Methodological Answer : Discrepancies in catalytic efficiency may arise from ligand choice, solvent polarity, or trace moisture. Systematic optimization (e.g., testing Pd(OAc)₂ vs. Pd(PPh₃)₄ in dry THF vs. DMF) and kinetic studies under inert atmospheres can clarify these variables .

Q. What analytical techniques are most effective for quantifying trace degradation products of this compound under thermal stress?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns is recommended for detecting hydrophilic degradation products like trifluoromethanesulfonate anions. Calibration curves using deuterated internal standards improve accuracy .

Q. How do electronic effects of substituents (e.g., bromine vs. methyl groups) modulate the stability of aryl triflates in acidic or basic media?

- Methodological Answer : Bromine’s electron-withdrawing nature increases resistance to hydrolysis compared to electron-donating groups (e.g., methyl). Stability can be quantified via kinetic studies in buffered solutions (pH 1–14) monitored by UV-Vis spectroscopy or ion chromatography .

Contradiction Analysis Framework

For conflicting data on reaction yields:

Replicate Conditions : Ensure identical catalyst loading, temperature, and solvent.

Monitor Byproducts : Use GC-MS to identify side reactions (e.g., protodebromination).

Statistical Validation : Apply ANOVA to compare results across ≥3 independent trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.